molecular formula C17H18N2O2 B7468009 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone

1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone

Cat. No. B7468009
M. Wt: 282.34 g/mol
InChI Key: JADUFIVWEDLQDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone, also known as DMPE, is a synthetic compound that has been widely used in scientific research. DMPE belongs to the class of naphthyridine derivatives and has been found to have potent biological activities.

Mechanism of Action

The exact mechanism of action of 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone is not fully understood. However, it has been proposed that 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone may exert its biological effects through the modulation of various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone has also been shown to activate the Nrf2 pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and enhance antioxidant defense mechanisms. 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. In addition, 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone has been found to improve cognitive function and protect against neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone has several advantages for lab experiments. It is a synthetic compound and can be easily synthesized with high purity. 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone has also been extensively studied and its biological activities are well characterized. However, 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous solutions. 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone is also relatively unstable and can degrade over time, which can affect its biological activity.

Future Directions

There are several future directions for the study of 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone. One direction is to investigate the potential therapeutic applications of 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone in various disease models. Another direction is to explore the mechanism of action of 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone in more detail, particularly its effects on signaling pathways and gene expression. In addition, it would be interesting to investigate the pharmacokinetics and pharmacodynamics of 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone in vivo to better understand its potential clinical applications. Finally, the development of novel 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone derivatives with improved solubility and stability could further enhance its biological activity and therapeutic potential.

Synthesis Methods

1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone can be synthesized through a multi-step procedure. The first step involves the reaction of 2-methylphenol with ethylene oxide to form 2-(2-methylphenoxy)ethanol. This intermediate is then reacted with 3,4-dihydro-2H-1,5-naphthyridin-1-amine in the presence of acetic acid and acetic anhydride to yield 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone. The purity of 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone can be improved by recrystallization from ethanol.

Scientific Research Applications

1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone has been extensively studied for its potential therapeutic applications. It has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone has also been shown to have neuroprotective properties and can improve cognitive function. In addition, 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone has been used as a tool compound to investigate the mechanism of action of various biological pathways.

properties

IUPAC Name

1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-13-6-2-3-9-16(13)21-12-17(20)19-11-5-7-14-15(19)8-4-10-18-14/h2-4,6,8-10H,5,7,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADUFIVWEDLQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCCC3=C2C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone

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